Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate, also known as EBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. EBF belongs to the benzofuran family of compounds and is synthesized through a multi-step process involving the reaction of various chemical reagents.
Scientific Research Applications
Synthesis and Characterization
Benzofuran derivatives are synthesized through various chemical reactions, demonstrating the versatility and reactivity of these compounds. For instance, the facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction showcases the ability to create complex molecules with benzofuran cores, which could have implications in materials science and pharmaceutical research (Gao et al., 2011). Moreover, the development of multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones under microwave irradiation highlights efficient synthetic routes for benzofuran derivatives, potentially useful in the rapid synthesis of compounds for testing in various scientific applications (Ma et al., 2014).
Potential Biological Activities
Benzofuran derivatives have been explored for their biological activities, which could translate to scientific research applications in drug discovery and development. The in vitro testing of benzofuran derivatives for anti-HIV activities suggests their potential as lead compounds in the development of antiviral drugs (Mubarak et al., 2007). Additionally, the investigation of dihydrobenzofuran lignans as potential antitumor agents inhibiting tubulin polymerization indicates the therapeutic potential of benzofuran derivatives in cancer treatment (Pieters et al., 1999).
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse pharmacological properties .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic effects, including antibacterial, antifungal, and antiviral activities .
properties
IUPAC Name |
ethyl 3-[(4-ethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-24-14-11-9-13(10-12-14)19(22)21-17-15-7-5-6-8-16(15)26-18(17)20(23)25-4-2/h5-12H,3-4H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGUGTXXIOHPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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